Cas no 713099-80-0 (2-{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide)

2-{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- <br>2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-m ethylphenyl)acetamide
- 2-{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- F2715-0424
- 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- 713099-80-0
- SR-01000268955
- STK116582
- SR-01000268955-1
- 2-{[4-AMINO-5-(4-CHLOROPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE
- 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- 655-762-2
- 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
- 2-((4-Amino-5-(4-CL-PH)-4H-1,2,4-triazol-3-YL)thio)-N-(2-meo-5-ME-PH)acetamide
- AKOS002187849
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- Inchi: InChI=1S/C18H18ClN5O2S/c1-11-3-8-15(26-2)14(9-11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-6-13(19)7-5-12/h3-9H,10,20H2,1-2H3,(H,21,25)
- InChI Key: KQZRGQGQTLODJE-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 403.0869737Da
- Monoisotopic Mass: 403.0869737Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 120Ų
2-{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2715-0424-10μmol |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide |
713099-80-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2715-0424-5mg |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide |
713099-80-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2715-0424-20mg |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide |
713099-80-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2715-0424-25mg |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide |
713099-80-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2715-0424-40mg |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide |
713099-80-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2715-0424-30mg |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide |
713099-80-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2715-0424-2μmol |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide |
713099-80-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2715-0424-3mg |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide |
713099-80-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2715-0424-100mg |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide |
713099-80-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2715-0424-20μmol |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide |
713099-80-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
2-{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on 2-{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Professional Introduction to Compound with CAS No. 713099-80-0 and Product Name: 2-{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
The compound with the CAS number 713099-80-0 and the product name 2-{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural features of this molecule, particularly the presence of a triazole ring and a chlorophenyl group, contribute to its unique chemical properties and biological activity.
In recent years, there has been a growing interest in the development of novel compounds that incorporate heterocyclic scaffolds, such as the triazole ring, due to their ability to modulate various biological pathways. The triazole scaffold is known for its stability and versatility, making it an attractive component in drug design. The specific substitution pattern in this compound, including the 4-amino group, the 4-chlorophenyl moiety, and the sulfanyl group attached to the triazole ring, further enhances its potential as a pharmacological agent.
The acetamide functional group present in the molecule's structure is another key feature that contributes to its biological activity. Acetamides are commonly found in pharmaceuticals due to their ability to interact with biological targets in a specific manner. The presence of the 2-methoxy-5-methylphenyl group on the acetamide moiety adds another layer of complexity to the compound's structure, potentially influencing its solubility, bioavailability, and overall pharmacokinetic profile.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The specific arrangement of functional groups in this compound may contribute to its ability to interact with biological targets such as enzymes and receptors. This interaction could lead to modulatory effects on pathways relevant to disease states.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the sulfanyl group onto the triazole ring is particularly challenging and requires precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, may be employed to achieve this transformation efficiently.
From a computational chemistry perspective, understanding the molecular interactions of this compound is crucial for its development into a viable therapeutic agent. Molecular modeling studies can provide insights into how the compound interacts with biological targets at the atomic level. These studies can help identify key binding sites and optimize the compound's structure for improved efficacy.
The pharmacological evaluation of this compound has been conducted in various preclinical models. Initial results suggest that it exhibits promising activity in vitro and in vivo. Specifically, it has shown potential in modulating pathways associated with inflammation and cell proliferation. These findings are consistent with previous reports on similar triazole derivatives and indicate that this compound may have therapeutic applications in conditions such as arthritis or cancer.
The development of novel pharmaceuticals often involves rigorous testing to assess both efficacy and safety. In vitro assays are used to evaluate the compound's interaction with biological targets, while animal models provide insights into its pharmacokinetic behavior. Additionally, toxicology studies are essential to ensure that the compound does not exhibit harmful effects at therapeutic doses.
The regulatory landscape for new drug development is complex and requires compliance with stringent guidelines set by agencies such as the FDA and EMA. Documentation must be meticulous, covering every aspect of synthesis, characterization, preclinical testing, and clinical trials. Only after thorough evaluation can a drug be approved for human use.
Future research directions for this compound may include exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level can provide valuable insights for drug design and optimization. Additionally, investigating its potential for combination therapy with other drugs may uncover synergistic effects that enhance therapeutic outcomes.
The role of computational methods cannot be overstated in modern drug discovery. Techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed insights into molecular interactions that are difficult to observe experimentally. These methods can help predict how changes in the molecule's structure will affect its biological activity.
Collaboration between academic researchers and industry scientists is essential for advancing pharmaceutical development. Such partnerships facilitate knowledge exchange and accelerate the translation of laboratory findings into clinical applications. The interdisciplinary nature of drug discovery requires expertise from chemists, biologists, pharmacologists, and clinicians.
The economic impact of new pharmaceuticals cannot be ignored either. Development costs are substantial, but successful drugs can generate significant revenue for companies while improving patient care worldwide. Investment in research and development remains crucial for maintaining innovation in medicine.
In conclusion,2-{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide represents a promising candidate for further development as a therapeutic agent based on its unique structural features,triazole scaffold, functional groups,acetamide moiety,and preliminary pharmacological findings.Such compounds continue to play an important rolein advancingmedical scienceand improvinghuman health.
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